ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate
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Overview
Description
Ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its role in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.
1H-indazole-3-carboxylic acid: Another indazole derivative with applications in medicinal chemistry.
2-phenylindole: Known for its use in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
ethyl 1-benzyl-8-methyl-4,5-dihydrofuro[2,3-g]indazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-20(23)19-13(2)17-16(25-19)10-9-15-11-21-22(18(15)17)12-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFFCZMSVHUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC3=C2N(N=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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